molecular formula C15H17N3O3S B12698030 2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(allylimino)-3,7-dimethyl-4-oxo-, ethyl ester CAS No. 81960-11-4

2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(allylimino)-3,7-dimethyl-4-oxo-, ethyl ester

Cat. No.: B12698030
CAS No.: 81960-11-4
M. Wt: 319.4 g/mol
InChI Key: BQBXTQTZKYRLJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(allylimino)-3,7-dimethyl-4-oxo-, ethyl ester is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(allylimino)-3,7-dimethyl-4-oxo-, ethyl ester typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the heterocyclic ring structure through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of functional groups such as allylimino and ethyl ester through substitution reactions.

    Oxidation and Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or platinum may be used to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound may be explored for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials with unique properties. Its heterocyclic structure could contribute to the design of advanced polymers or coatings.

Mechanism of Action

The mechanism of action of 2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(allylimino)-3,7-dimethyl-4-oxo-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyrido(3,2-e)(1,3)thiazine Derivatives: Compounds with similar core structures but different functional groups.

    Thiazine Carboxylic Acids: Compounds with thiazine rings and carboxylic acid groups.

    Allylimino Derivatives: Compounds containing the allylimino functional group.

Uniqueness

The uniqueness of 2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(allylimino)-3,7-dimethyl-4-oxo-, ethyl ester lies in its specific combination of functional groups and ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

81960-11-4

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

ethyl 3,7-dimethyl-4-oxo-2-prop-2-enyliminopyrido[3,2-e][1,3]thiazine-6-carboxylate

InChI

InChI=1S/C15H17N3O3S/c1-5-7-16-15-18(4)13(19)11-8-10(14(20)21-6-2)9(3)17-12(11)22-15/h5,8H,1,6-7H2,2-4H3

InChI Key

BQBXTQTZKYRLJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C(=O)N(C(=NCC=C)S2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.